
(R)-Dibenzyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-Dibenzyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is a chemical compound with the molecular formula C21H24N2O4 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-Dibenzyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate typically involves the reaction of piperazine derivatives with benzyl chloroformate under basic conditions. One common method includes the following steps:
Protection of Piperazine: The piperazine ring is protected by reacting it with benzyl chloroformate in the presence of a base such as triethylamine.
Hydroxymethylation: The protected piperazine is then reacted with formaldehyde to introduce the hydroxymethyl group.
Deprotection: The final step involves the removal of the protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
®-Dibenzyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(carboxymethyl)piperazine-1,4-dicarboxylate.
Reduction: Formation of 2-(hydroxymethyl)piperazine derivatives.
Substitution: Formation of various substituted piperazine derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, ®-Dibenzyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structure allows it to interact with various biological targets, making it useful in the development of new drugs and therapeutic agents.
Medicine
In medicinal chemistry, ®-Dibenzyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is explored for its potential pharmacological properties. It may serve as a precursor for the synthesis of drugs targeting specific receptors or enzymes.
Industry
In the industrial sector, this compound is used in the production of polymers and other materials with specific properties. Its ability to undergo various chemical reactions makes it a versatile intermediate in manufacturing processes.
作用机制
The mechanism of action of ®-Dibenzyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate involves its interaction with molecular targets such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with target molecules, while the piperazine ring can interact with hydrophobic pockets. These interactions can modulate the activity of the target, leading to various biological effects.
相似化合物的比较
Similar Compounds
- ®-Di-tert-butyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate
- ®-tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate
- Di-tert-butyl piperazine-1,4-dicarboxylate
Uniqueness
®-Dibenzyl 2-(hydroxymethyl)piperazine-1,4-dicarboxylate is unique due to its specific functional groups and stereochemistry. The presence of benzyl groups and the hydroxymethyl group provides distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific applications where these properties are desired.
属性
分子式 |
C21H24N2O5 |
|---|---|
分子量 |
384.4 g/mol |
IUPAC 名称 |
dibenzyl (2R)-2-(hydroxymethyl)piperazine-1,4-dicarboxylate |
InChI |
InChI=1S/C21H24N2O5/c24-14-19-13-22(20(25)27-15-17-7-3-1-4-8-17)11-12-23(19)21(26)28-16-18-9-5-2-6-10-18/h1-10,19,24H,11-16H2/t19-/m1/s1 |
InChI 键 |
SSZBKQWOELZIFW-LJQANCHMSA-N |
手性 SMILES |
C1CN([C@H](CN1C(=O)OCC2=CC=CC=C2)CO)C(=O)OCC3=CC=CC=C3 |
规范 SMILES |
C1CN(C(CN1C(=O)OCC2=CC=CC=C2)CO)C(=O)OCC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



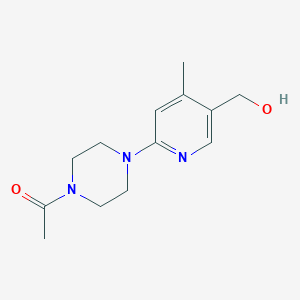



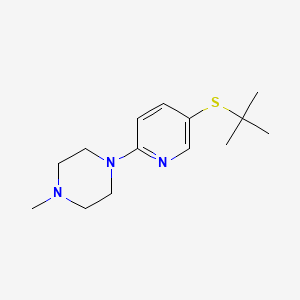
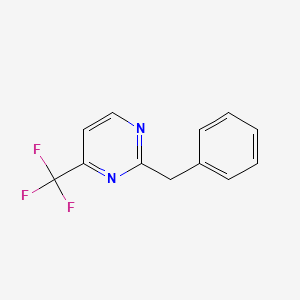
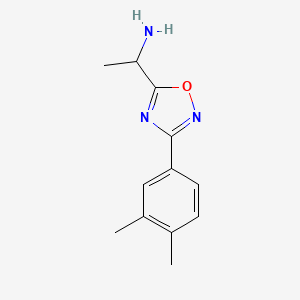




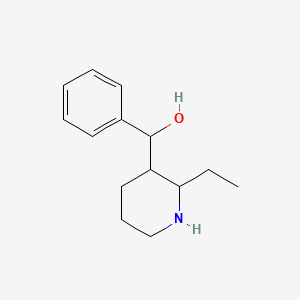
![4-Ethoxy-2-hydrazinyl-7-methylbenzo[d]thiazole](/img/structure/B11792561.png)
